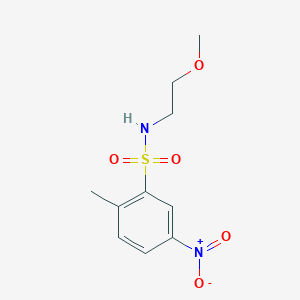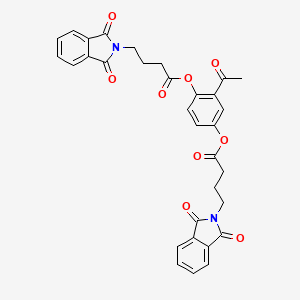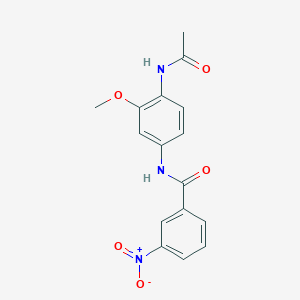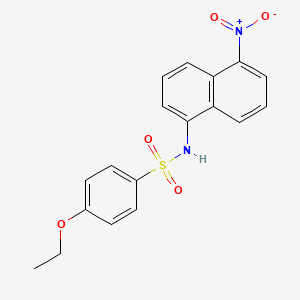![molecular formula C14H17ClN4OS B4083648 4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4083648.png)
4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide
Overview
Description
4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a side chain containing a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Attachment of the Side Chain: The side chain containing the triazole ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, while the benzamide core can interact with hydrophobic pockets in proteins. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide: Similar structure but with an ethyl side chain instead of propyl.
4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)butyl]benzamide: Similar structure but with a butyl side chain instead of propyl.
Uniqueness
The uniqueness of 4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]benzamide lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the chloro group and the specific positioning of the triazole ring contribute to its unique properties.
Properties
IUPAC Name |
4-chloro-N-[2-methyl-1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-8(2)11(12-17-18-14(21)19(12)3)16-13(20)9-4-6-10(15)7-5-9/h4-8,11H,1-3H3,(H,16,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLBBXSOOPDLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNC(=S)N1C)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4083586.png)
![3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B4083587.png)

![N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B4083593.png)

![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[3-(tetrahydrofuran-3-yl)propyl]acetamide](/img/structure/B4083603.png)
![5-(2-furyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083605.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4083633.png)
![N-[(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B4083635.png)
![4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4083640.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4083647.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4083650.png)

